

# A Comprehensive Technical Guide to the Physical Properties of 2,5-Dimethylstyrene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,5-Dimethylstyrene

Cat. No.: B1584819

[Get Quote](#)

## Introduction to 2,5-Dimethylstyrene

**2,5-Dimethylstyrene**, also known by its IUPAC name 2-ethenyl-1,4-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula  $C_{10}H_{12}$ .<sup>[1][2][3][4]</sup> This compound is structurally characterized by a styrene backbone with two methyl groups substituted at the second and fifth positions of the benzene ring.<sup>[4]</sup> At room temperature, it exists as a colorless to pale yellow liquid with a distinct aromatic odor.<sup>[4][5]</sup>

As a derivative of styrene, **2,5-Dimethylstyrene** (CAS No: 2039-89-6) is a valuable monomer in the field of polymer science.<sup>[1][2][4][6][7]</sup> Its vinyl group readily undergoes polymerization, making it a key component in the synthesis of specialized polymers and copolymers.<sup>[4]</sup> For researchers, scientists, and professionals in drug development and materials science, a precise understanding of its physical properties is not merely academic; it is fundamental for purification, reaction engineering, safety protocols, and quality control.

This technical guide provides an in-depth analysis of the core physical properties of **2,5-Dimethylstyrene**—boiling point, melting point, and density. It synthesizes literature data with field-proven experimental methodologies, offering a robust resource for laboratory applications.

## Core Physical Properties of 2,5-Dimethylstyrene

The physical properties of a chemical compound are its defining characteristics, crucial for identification, handling, and application. The data presented here are aggregated from authoritative chemical databases and literature.

| Physical Property       | Value                                 | Conditions                              |
|-------------------------|---------------------------------------|-----------------------------------------|
| Boiling Point           | 193 - 194.1 °C                        | @ 760 mmHg (Atmospheric Pressure)[2][6] |
| 71 - 72 °C              | @ 10 mmHg (Reduced Pressure)[1][7][8] |                                         |
| Melting Point           | -35 °C                                | Not pressure-dependent[1][2][5][7][8]   |
| Density                 | 0.904 g/mL                            | @ 25 °C[1][6][8]                        |
| 0.904 g/cm <sup>3</sup> | @ 20 °C[9]                            |                                         |
| Molecular Weight        | ~132.21 g/mol                         | [2][3]                                  |

## Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to transition into a gaseous state.[10] For **2,5-Dimethylstyrene**, the literature reports a boiling point of 193-194°C at standard atmospheric pressure (760 mmHg). [2][6]

**Causality and Experimental Insight:** The significant energy required to reach this temperature reflects the intermolecular van der Waals forces between the aromatic rings of the molecules. However, like many organic compounds, **2,5-Dimethylstyrene** can be sensitive to high temperatures, potentially leading to polymerization or degradation. Therefore, in a laboratory setting, purification is almost always performed via vacuum distillation. At a reduced pressure of 10 mmHg, the boiling point is significantly lower, recorded at 71-72 °C.[1][7][8] This practice is essential for preserving the integrity of the compound during purification.[11]

## Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. **2,5-Dimethylstyrene** has a melting point of approximately -35°C.[1][2][5][7][8]

**Trustworthiness through Purity Assessment:** The melting point is an exceptionally reliable indicator of purity.[12] A pure crystalline compound will exhibit a sharp, narrow melting point

range (typically 0.5-1.0°C). Conversely, the presence of impurities disrupts the crystal lattice, which results in two observable effects: a depression of the melting point and a broadening of the melting range.[12][13] For a substance like **2,5-Dimethylstyrene**, which is liquid at room temperature, this property is primarily determined using specialized low-temperature apparatus.

## Density

Density is the mass of a substance per unit volume ( $\rho = m/V$ ). The density of **2,5-Dimethylstyrene** is consistently reported as 0.904 g/mL at 25°C.[1][6][8] A value of 0.904 g/cm<sup>3</sup> at 20°C is also noted, highlighting its slight change with temperature.[9]

**Expertise in Application:** Density is a critical parameter for practical lab work. It allows for facile conversion between mass and volume, which is essential for setting up reactions that require precise molar quantities of a liquid reactant. An accurate density measurement, when compared against the literature value, serves as a primary, non-destructive check for substance identity and can indicate potential gross contamination.

## Experimental Determination Protocols

The following protocols describe validated methods for determining the physical properties of a liquid sample such as **2,5-Dimethylstyrene**.

### Protocol for Boiling Point Determination (Micro-Reflux Method)

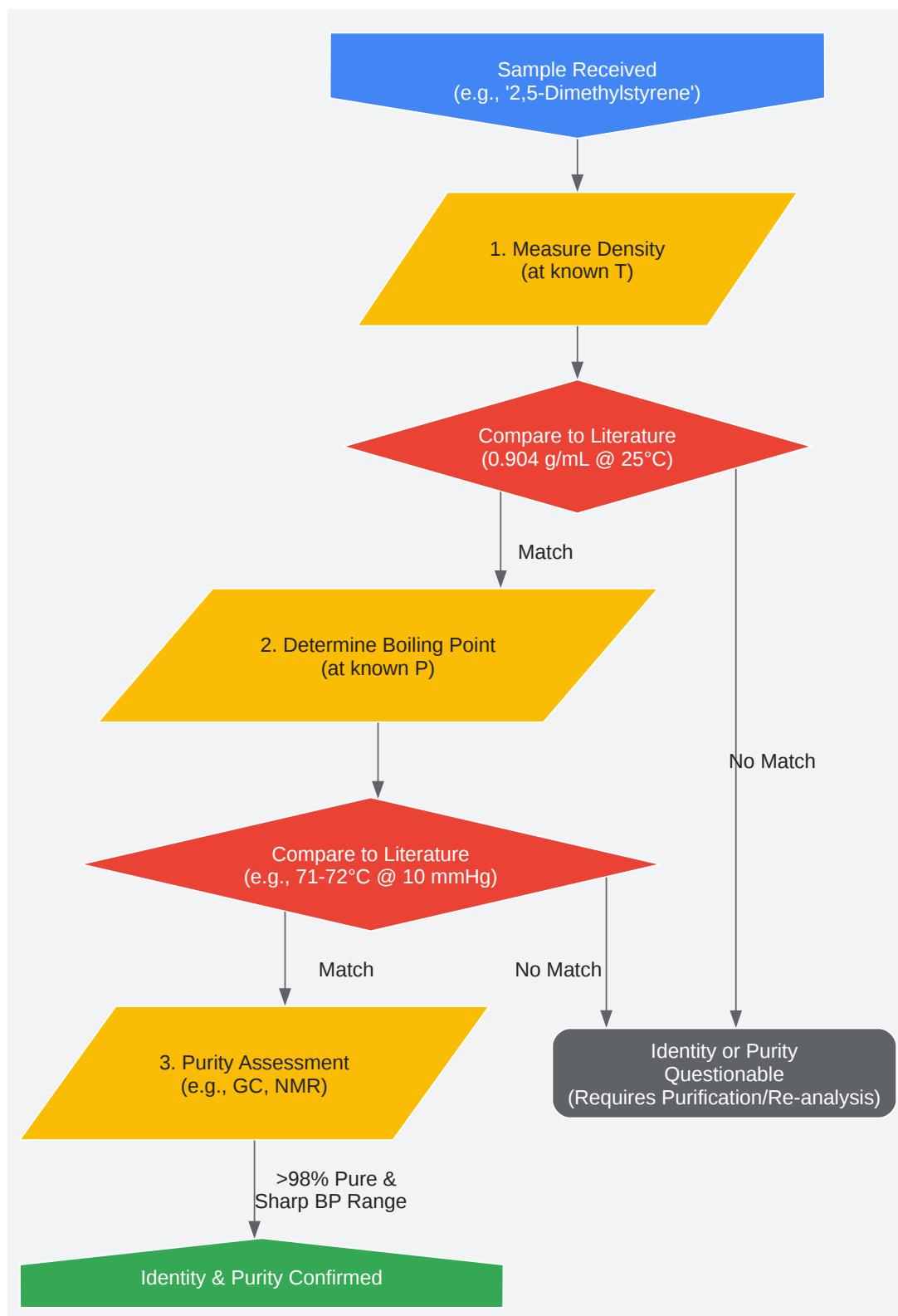
This method is highly efficient for small sample volumes and provides excellent accuracy.

Methodology:

- **Sample Preparation:** Using a Pasteur pipette, introduce approximately 0.5 mL of **2,5-Dimethylstyrene** into a small test tube (e.g., 10x75 mm). Add a small magnetic stir bar to ensure smooth boiling.
- **Apparatus Setup:** Place the test tube in a heating block or oil bath equipped with a magnetic stirrer.

- Thermometer Placement: Suspend a thermometer (or temperature probe) so that its bulb is positioned just above the surface of the liquid. The bulb should be in the vapor path to measure the temperature of the condensing vapor, not the liquid itself. This is a critical step for accuracy, as the vapor temperature remains constant during the phase change of a pure substance.[11][14]
- Heating and Observation: Turn on the stirrer and begin heating gently. Observe the liquid for boiling (bubble formation) and the condensation of vapor on the cooler, upper walls of the test tube. This ring of condensing liquid indicates the reflux point.[14]
- Data Recording: Once the liquid is gently refluxing and the condensation ring is stable, the temperature reading on the thermometer will plateau. Record this stable temperature as the boiling point.

## Protocol for Density Determination


This protocol uses standard laboratory equipment to determine density by accurately measuring mass and volume.

### Methodology:

- Mass of Empty Container: Place a clean, dry 10 mL graduated cylinder on an electronic balance and tare the balance to zero. For higher precision, a pycnometer (density bottle) is recommended.
- Volume Measurement: Carefully add a specific volume of **2,5-Dimethylstyrene** to the graduated cylinder, for instance, 5.0 mL. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[15][16]
- Mass of Liquid: Place the graduated cylinder containing the liquid back on the tared balance. The displayed mass is the mass of the liquid.
- Calculation: Calculate the density using the formula: Density = Mass (g) / Volume (mL).[17]
- Validation: For improved accuracy and precision, repeat the measurement two more times and calculate the average density.[16] The temperature of the liquid should be recorded as density is temperature-dependent.

## Integrated Workflow for Property Validation

In a research setting, these physical properties are not determined in isolation. They form part of a self-validating system to confirm the identity and purity of a chemical sample. A logical workflow ensures trustworthiness in the material being used for subsequent experiments.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2039-89-6 CAS MSDS (2,5-DIMETHYLSTYRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2,5-dimethylstyrene [stenutz.eu]
- 3. 2,5-Dimethylstyrene | C10H12 | CID 16265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 2039-89-6: 2,5-Dimethylstyrene | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. 2,5-dimethyl styrene, 2039-89-6 [thegoodsentscompany.com]
- 7. 2,5-DIMETHYLSTYRENE | 2039-89-6 [chemicalbook.com]
- 8. 2,5-Dimethylstyrene tert-Butylcatechol 500ppm stabilizer, 98 2039-89-6 [sigmaaldrich.com]
- 9. cpachem.com [cpachem.com]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. vernier.com [vernier.com]
- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2,5-Dimethylstyrene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584819#physical-properties-of-2-5-dimethylstyrene-boiling-point-melting-point-density>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)